molecular formula C11H15N5O2 B2831695 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide CAS No. 2309551-42-4

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide

Cat. No.: B2831695
CAS No.: 2309551-42-4
M. Wt: 249.274
InChI Key: SJTYXZWSTXVJGN-UHFFFAOYSA-N
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Description

N-({6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at the 6-position and a 2-methylpropanamide moiety at the 3-methyl position. Its structure combines lipophilic (methoxy) and hydrogen-bonding (propanamide) groups, which may influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-7(2)11(17)12-6-9-14-13-8-4-5-10(18-3)15-16(8)9/h4-5,7H,6H2,1-3H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTYXZWSTXVJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NN=C2N1N=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide typically involves the cyclocondensation of appropriate hydrazine derivatives with suitable diketones or aldehydes. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to facilitate the formation of the triazolo[4,3-b]pyridazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Chemistry

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel materials.

ApplicationDescription
SynthesisUsed as a precursor in organic synthesis to create derivatives with enhanced properties.
Material ScienceInvestigated for its potential in developing advanced materials due to its unique chemical properties.

Biology

The compound is studied for its potential biological activities, particularly in antimicrobial and anticancer research.

Biological ActivityMechanism
AntimicrobialInhibits bacterial growth by targeting cell division proteins like ZipA.
AnticancerPreliminary studies suggest it may inhibit c-Met kinase activity, which is often overexpressed in various cancers.

Case Study: A study investigated the effect of this compound on bacterial strains resistant to conventional antibiotics. Results indicated a significant reduction in bacterial proliferation, suggesting its potential as an antimicrobial agent .

Medicine

Research is ongoing to explore the therapeutic applications of this compound.

Therapeutic UsePotential Benefits
Cancer TreatmentMay serve as an effective agent against specific cancer cell lines due to its kinase inhibition properties.
Infectious DiseasesPotential use in treating infections caused by resistant bacterial strains.

Case Study: In vitro studies demonstrated that the compound exhibited cytotoxic effects against HCT-116 cancer cells, highlighting its potential as an anticancer therapeutic .

Industry

The compound's unique properties make it valuable in industrial applications.

Industrial ApplicationDescription
Chemical ProcessesUtilized in the development of new chemical processes due to its reactivity and stability under various conditions.
Material DevelopmentExplored for creating innovative materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared across multiple derivatives, but substituent variations critically modulate biological activity and physicochemical properties. Key analogs include:

Compound Name / ID Substituents at 6-Position Substituents at 3-Position Molecular Weight (g/mol) Notable Activities
Target Compound Methoxy (-OCH₃) 2-Methylpropanamide 307.3 (estimated) Not reported in evidence
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide Methoxy Propanamide linked to benzimidazole 379.4 Potential kinase/antimicrobial activity
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Methyl (-CH₃) Benzamide 357.4 Moderate antimicrobial activity
PF-4254644 1-Methylpyrazole Quinoline-linked ethyl group 422.4 Potent c-Met kinase inhibition
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Chloro (-Cl) Unsubstituted 168.6 Intermediate for synthesis

Key Observations :

  • Chloro derivatives are often intermediates for further functionalization .
  • 3-Position Substitution: The 2-methylpropanamide group in the target compound differs from benzamide () or quinoline () moieties, likely altering hydrogen-bonding capacity and target selectivity.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Amide groups (target compound) resist hydrolysis better than esters (), suggesting longer half-life.
  • Toxicity : Cytotoxicity varies with substituents; chloro and methyl derivatives () show moderate toxicity, while methoxy groups may reduce off-target effects.

Biological Activity

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound based on available research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C15_{15}H17_{17}N7_{7}O
  • Molecular Weight : 311.34 g/mol
  • CAS Number : 2034459-69-1

The structure includes a triazolo[4,3-b]pyridazine core which is known for various biological activities including anticancer properties.

Antitumor Activity

Research has demonstrated that derivatives of triazolo-pyridazines exhibit notable antitumor activity. For instance, a study conducted on various cancer cell lines highlighted that compounds with similar structures showed significant cytotoxic effects against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cells .

Case Study: In Vitro Evaluation

A comprehensive study evaluated the cytotoxicity of related compounds against 60 different cancer cell lines using the sulforhodamine B assay. The results indicated that several derivatives exhibited high levels of antineoplastic activity. Notably, modifications in the molecular structure led to enhanced activity against specific cancer types. For example, replacing certain functional groups significantly increased the efficacy against MDA-MB-468 breast cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Many triazolo derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Certain studies have indicated that these compounds can cause cell cycle arrest at various phases (G1/S or G2/M), effectively halting tumor growth .

Comparative Biological Activity

To better understand the relative potency of this compound compared to other compounds in its class, a comparative analysis was conducted:

Compound NameIC50_{50} (μM)Cancer Cell Lines Tested
This compoundTBDA549 (Lung), MCF-7 (Breast), HeLa (Cervical)
Compound 12e1.06 ± 0.16A549
Compound 13a2.73 ± 0.33HeLa

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential effectiveness of these compounds in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reaction efficiency for triazolo-pyridazine intermediates .
  • Catalysts : Triethylamine (TEA) facilitates nucleophilic substitutions in amide bond formation .
  • Purification : Use HPLC or column chromatography to isolate intermediates and final products; monitor via thin-layer chromatography (TLC) .
  • Yield maximization : Adjust reaction time (e.g., 12–24 hrs for cyclization) and temperature (e.g., 80–100°C for coupling reactions) based on precursor stability .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy at δ ~3.8 ppm, amide protons at δ ~7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ~379.42 g/mol) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Target selection : Prioritize kinases or enzymes linked to triazolo-pyridazines (e.g., p38 MAPK, EGFR) based on structural analogs .
  • Assays : Use fluorescence-based kinase inhibition assays (IC50 determination) or cell viability assays (MTT) in cancer cell lines .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on bioactivity?

  • Methodological Answer :

  • Variation of substituents : Synthesize derivatives with modified methoxy groups (e.g., ethoxy, halogenated) or alkyl chains (e.g., isopropyl vs. tert-butyl) .
  • Bioactivity comparison : Test derivatives in enzyme inhibition assays (e.g., IC50 shifts from 0.1–10 µM) and correlate with substituent electronic/hydrophobic properties .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., 14-α-demethylase) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Methodological Answer :

  • Standardize assays : Use identical assay conditions (e.g., ATP concentration, pH) across labs to minimize variability .
  • Orthogonal validation : Confirm activity with complementary assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Batch analysis : Compare purity and stability of compound batches via HPLC and NMR to rule out degradation artifacts .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed preclinically?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility for in vivo administration .
  • Salt formation : Explore hydrochloride or mesylate salts to improve bioavailability .
  • Nanoformulation : Develop liposomal or polymeric nanoparticles for targeted delivery .

Q. What mechanistic studies are needed to confirm its mode of action in kinase inhibition?

  • Methodological Answer :

  • Kinase profiling : Screen against a panel of 50+ kinases to identify selectivity (e.g., Eurofins KinaseProfiler) .
  • Crystallography : Co-crystallize the compound with target kinases (e.g., PDB: 3LD6) to visualize binding poses .
  • Cellular pathway analysis : Use Western blotting to assess downstream signaling (e.g., phosphorylation of ERK1/2) .

Q. How can metabolic stability and toxicity be evaluated in vitro?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2) and CYP450 inhibition .
  • AMES test : Assess mutagenicity using Salmonella typhimurium strains .
  • hERG assay : Screen for cardiotoxicity using patch-clamp electrophysiology .

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